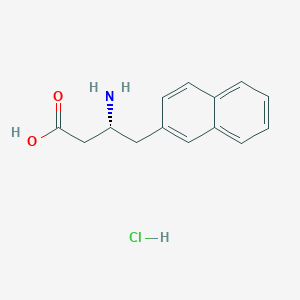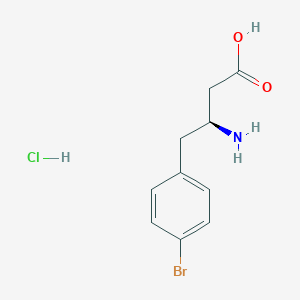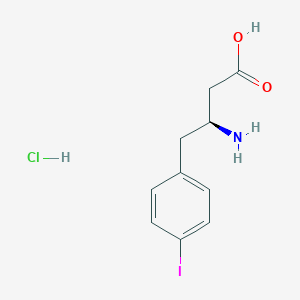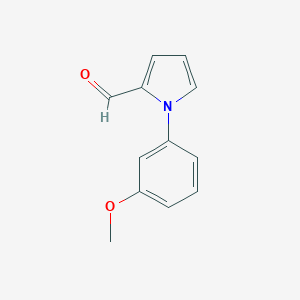
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, also known as 3-methoxy-2-phenyl-pyrrole-2-carbaldehyde (MPPC), is a heterocyclic compound composed of a pyrrole ring and aldehyde group. It is a colorless, volatile liquid with a faint odor. It is mainly used as an intermediate for the synthesis of pharmaceuticals and pesticides. MPPC has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, as part of its derivative family, is noted for its potential antitumor properties. For instance, compounds derived from related pyrrole structures have been isolated from Taiwanofungus camphoratus and demonstrated inhibitory effects on tumor cell proliferation (Jia et al., 2015).
Synthesis and Antimicrobial Properties
The chemical is also a precursor in the synthesis of various compounds with antimicrobial properties. For example, derivatives synthesized through reactions such as the Vilsmeier-Haack reaction have exhibited in vitro antimicrobial activities (Gurunanjappa et al., 2017).
Catalyst-Free and Solvent-Free Synthesis
Another important application is in eco-friendly chemical synthesis. Derivatives of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde have been synthesized under catalyst-free and solvent-free conditions, highlighting an environmentally friendly approach in chemical synthesis (Niknam & Mojikhalifeh, 2014).
Building Block in Heterocyclic Chemistry
This chemical also serves as a versatile building block in heterocyclic chemistry. It has been used to produce various substituted indole derivatives, showcasing its utility in creating complex molecular structures (Yamada et al., 2009).
Synthesis of Natural Products
It is also instrumental in synthesizing natural product derivatives. For instance, its derivatives have been used to produce compounds that are naturally occurring or mimic natural substances (Karousis et al., 2006).
Structural Studies
Structural studies of pyrrole-2-carbaldehydes, including its derivatives, have provided insights into the effects of substitution on molecular structure, crucial for understanding its chemical behavior (Despinoy et al., 1998).
Application in Single Molecule Magnets
Unique applications in the field of magnetism have also been noted, where its derivatives have been used in the coordination of paramagnetic transition metal ions to create single-molecule magnets (Giannopoulos et al., 2014).
Photophysical Properties in Colorants
The chemical's derivatives have been used to study the photophysical properties of styryl colorants, contributing to advancements in materials science (Jarag et al., 2012).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDELGRACETAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351542 | |
| Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
309735-42-0 | |
| Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



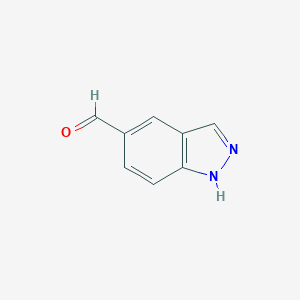
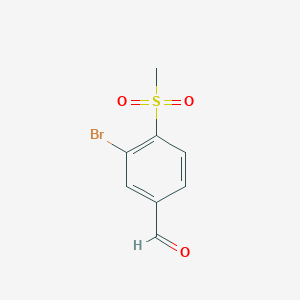
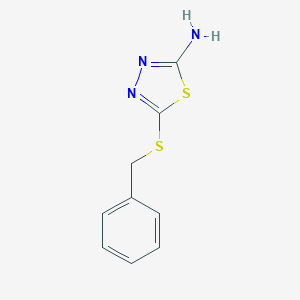
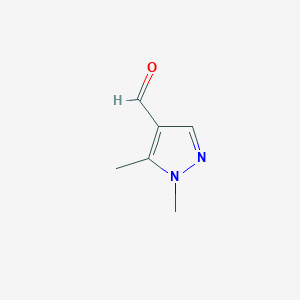
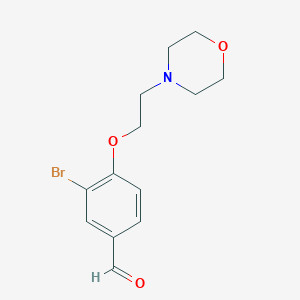
![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)
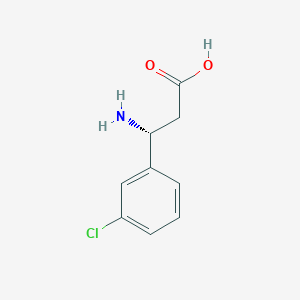

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)

